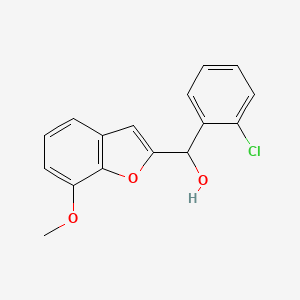

(2-Chlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol

Description

Properties

IUPAC Name |

(2-chlorophenyl)-(7-methoxy-1-benzofuran-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO3/c1-19-13-8-4-5-10-9-14(20-16(10)13)15(18)11-6-2-3-7-12(11)17/h2-9,15,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUASUUWIBALMGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(C3=CC=CC=C3Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of a suitable precursor, such as methyl 3-(4-hydroxyphenyl)propionate, with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of a catalyst like zinc chloride (ZnCl₂) . The resulting intermediate is then subjected to reductive desulfurization to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce reaction times .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or ketones.

Reduction: Reduction reactions can target the benzofuran ring or the chlorophenyl group, potentially leading to the formation of dihydrobenzofuran derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorine atom, to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used in polar aprotic solvents.

Major Products:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of dihydrobenzofuran derivatives.

Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Pharmacological Applications

Research has indicated that this compound exhibits several pharmacological properties, including:

- Anticancer Activity : Studies have shown that derivatives of benzofuran compounds, similar to (2-Chlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol, can inhibit cancer cell proliferation. For instance, modifications in the benzofuran structure have been linked to enhanced activity against various cancer types, including breast and lung cancers .

- Aromatase Inhibition : Aromatase inhibitors are crucial in treating hormone-dependent cancers. Compounds with similar structures have demonstrated the ability to inhibit aromatase activity effectively, suggesting potential applications in breast cancer therapy .

Case Studies

Several studies have explored the efficacy of compounds related to this compound:

- Study on Anticancer Properties :

- Aromatase Inhibition Study :

- Research focused on the structure-activity relationship (SAR) of benzofuran derivatives revealed that specific modifications, such as introducing methoxy groups, enhanced aromatase inhibitory activity. This suggests that this compound could serve as a lead compound for developing new aromatase inhibitors .

Data Tables

The following table summarizes key findings from pharmacological studies on related compounds:

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation, apoptosis, or microbial growth.

Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of tumor cell growth or the induction of apoptosis.

Comparison with Similar Compounds

Comparison with Similar Benzofuran Derivatives

Structural Analogues and Substituent Effects

Key analogues include:

- 5-Chloro-2-(2-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran (): Features a 2-fluorophenyl group, methylsulfinyl, and methyl substituents.

- 5-Chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran (): Differs in the fluorophenyl substitution position (para vs. ortho).

- 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid (): Contains a carboxyl group instead of methanol.

Table 1: Substituent Comparison

| Compound | Substituents on Benzofuran Core | Functional Groups | Key Interactions |

|---|---|---|---|

| Target compound | 7-methoxy, 2-(2-chlorophenyl) | Methanol (-CH2OH) | Hydrogen bonding (O-H⋯O) |

| 5-Chloro-2-(2-fluorophenyl)-... (E3,6) | 7-methyl, 3-methylsulfinyl | Sulfinyl (-SOCH3) | Van der Waals, dipole-dipole |

| 5-Chloro-2-(4-fluorophenyl)-... (E4) | 7-methyl, 3-methylsulfinyl | Sulfinyl (-SOCH3) | Similar to E3 |

| 2-(5-Fluoro-... acetic acid (E5) | 7-methyl, 3-methylsulfanyl | Carboxylic acid (-COOH) | O-H⋯O hydrogen-bonded dimers |

Crystallographic and Physicochemical Properties

Table 2: Physical Properties

| Compound | Melting Point (K) | Molecular Weight (g/mol) | Planarity of Benzofuran Core |

|---|---|---|---|

| Target compound* | ~420–440 (est.) | 276.7 | Moderate (steric hindrance) |

| 5-Chloro-2-(2-fluorophenyl)-... (E3) | 419–420 | 326.8 | Planar (deviation: 0.005 Å) |

| 2-(5-Fluoro-... acetic acid (E5) | 436–437 | 268.3 | Planar |

*Estimated based on analogues.

- Crystal Packing: The target compound’s methanol group may form O-H⋯O hydrogen bonds, similar to the carboxyl dimerization in E5 .

Pharmacological and Functional Implications

- Antimicrobial Activity : Benzofuran derivatives with electron-withdrawing groups (e.g., Cl, F) exhibit enhanced bioactivity . The 2-chlorophenyl group in the target compound may improve membrane permeability due to increased lipophilicity.

- Sulfinyl and carboxyl groups (E3, E5) offer stronger hydrogen-bonding capacity, critical for target binding in biological systems.

Biological Activity

The compound (2-Chlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol is a novel benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article explores its biological activity, including cytotoxicity, neuroprotective effects, and mechanisms of action based on current research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various organic reactions involving benzofuran derivatives and chlorophenyl groups. The synthesis typically involves the formation of the benzofuran core followed by substitution reactions to introduce the chlorophenyl moiety.

Cytotoxicity and Antitumor Activity

Recent studies have evaluated the cytotoxic effects of various benzofuran derivatives, including this compound, against cancer cell lines. Notably, compounds with similar structures have shown significant antiproliferative effects against human breast cancer (MCF-7) cells.

Key Findings:

- Cytotoxicity Assays : Compounds related to this compound exhibited IC50 values ranging from 0.55 µM to 37.82 µM against MCF-7 cells, indicating potent cytotoxic properties compared to the standard drug actinomycin D .

- Mechanisms of Action : The observed cytotoxicity is attributed to the induction of apoptosis and inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. Molecular docking studies have suggested that these compounds interact favorably with key protein targets involved in cell growth regulation .

Neuroprotective Effects

In addition to its antitumor properties, this compound may possess neuroprotective capabilities. Research on related benzofuran derivatives has demonstrated their ability to protect neuronal cells from excitotoxic damage.

Neuroprotective Mechanisms:

- Excitotoxicity Protection : Compounds similar to this compound have been shown to mitigate NMDA-induced neuronal damage in primary cultured rat cortical neurons. For instance, certain derivatives exhibited protective effects comparable to memantine, a known NMDA antagonist .

- Antioxidant Activity : These compounds also demonstrate antioxidant properties by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation, thereby reducing oxidative stress in neuronal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of specific substituents on the benzofuran moiety plays a critical role in enhancing its biological efficacy.

Notable SAR Observations:

- Substituents such as -CH3 and -OH at specific positions on the benzofuran ring have been associated with improved neuroprotective and antioxidant activities. These modifications enhance binding affinity to molecular targets involved in neuroprotection and apoptosis .

Comparative Biological Activity Table

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 0.55 - 37.82 | Apoptosis induction, tubulin inhibition |

| Benzofuran derivative 1f | Neuronal Cells | 30 | NMDA receptor antagonism |

| Benzofuran derivative 1j | Neuronal Cells | 100 - 300 | ROS scavenging |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Chlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves coupling 2-chlorophenyl Grignard reagents with 7-methoxy-1-benzofuran-2-carbaldehyde, followed by reduction. For example, NaH in THF at 0°C can deprotonate intermediates (e.g., phenolic hydroxyl groups) to facilitate nucleophilic additions, as seen in benzofuran derivative syntheses . Post-reaction purification via column chromatography (e.g., ethyl acetate/hexane gradients) ensures high purity. Yield optimization may require strict control of stoichiometry and inert atmospheres to prevent oxidation of sensitive intermediates.

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic techniques?

- Methodological Answer : Combine NMR (¹H/¹³C) to verify substituent positions and stereochemistry. For crystallographic confirmation, single-crystal X-ray diffraction (SCXRD) is critical. The benzofuran core is typically planar (mean deviation ~0.005 Å), with intermolecular hydrogen bonds (e.g., O–H⋯O) stabilizing the lattice . Refinement using SHELXL can resolve disorder, while riding models for H-atoms (C–H = 0.95–0.99 Å) improve accuracy .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

- Methodological Answer : Sequential liquid-liquid extraction (e.g., dichloromethane/water) removes polar byproducts. Column chromatography with silica gel and gradient elution (hexane → ethyl acetate) separates nonpolar impurities. Recrystallization from benzene or ethyl acetate yields high-purity crystals suitable for SCXRD .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts) be resolved?

- Methodological Answer : Use computational tools (DFT calculations) to predict shifts and compare with experimental data. For example, deviations in ¹H NMR may arise from dynamic effects (e.g., rotational barriers in the benzofuran ring). Solvent polarity and hydrogen bonding (observed in SCXRD ) can also perturb shifts. Cross-validation with mass spectrometry (HRMS) confirms molecular integrity .

Q. What challenges arise in refining the crystal structure of this compound, and how can SHELX software address them?

- Methodological Answer : Challenges include twinning, disorder in the chlorophenyl group, and weak diffraction. SHELXL’s TWIN and BASF commands model twinning, while PART instructions resolve disorder . Hydrogen-bonding networks (O–H⋯O) can be validated using PLATON to check geometric plausibility .

Q. How can the compound’s potential biological activity be mechanistically explored, given structural analogs with reported pharmacological properties?

- Methodological Answer : Benzofuran derivatives often exhibit bioactivity via interactions with enzymes (e.g., kinase inhibition) or DNA intercalation. Docking studies (AutoDock Vina) can predict binding affinities to targets like topoisomerases. In vitro assays (e.g., antimicrobial susceptibility testing) validate activity, with SAR analysis guiding modifications (e.g., methoxy group positioning) .

Q. What strategies mitigate oxidation or degradation of the methanol moiety during storage or experimental use?

- Methodological Answer : Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent light-induced degradation. Stabilize via hydrogen bonding in solid-state lattices (observed in SCXRD ). For solutions, add radical scavengers (e.g., BHT) or use aprotic solvents (DMF, DMSO) to limit autoxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.